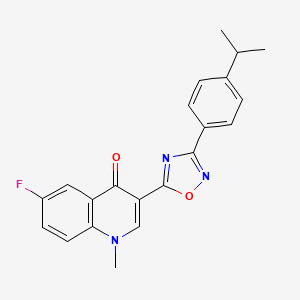
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various quinoline and oxadiazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinylpiperidinyl moiety were synthesized using a pharmacophore hybrid approach. These compounds were characterized by NMR and HRMS spectra, with the structure of one compound further confirmed by single-crystal X-ray diffraction analysis . Another research effort led to the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines through a one-step procedure involving 1,3-dipolar cycloaddition, demonstrating a novel method for synthesizing 6-fluoroquinolones . Additionally, a series of 1-[(sub)]-6-fluoro-3-[(sub)]-1, 3,4-oxadiazol-2-yl-7-piperazino-1, 4-dihydro-4-quinolinone derivatives were synthesized by reacting ciprofloxacin and norfloxacin with appropriate acid hydrazides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For instance, the 1,3,4-oxadiazole thioether derivatives were fully characterized by 1H NMR, 13C NMR, and HRMS spectra . In another study, the structure of a synthesized carboxylic acid N-oxide derivative was confirmed by X-ray measurements . These analyses are crucial for confirming the successful synthesis of the desired compounds and for further understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives under different conditions has been explored. For example, the photochemistry of ciprofloxacin, a quinoline derivative, was studied in aqueous solutions, revealing low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation, among other reactions . These studies provide insights into the stability and potential degradation pathways of quinoline derivatives, which are important for their development as pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can influence their biological activity and utility as fluorescent labeling reagents. One novel fluorophore, 6-methoxy-4-quinolone, exhibited strong fluorescence with a large Stokes' shift in aqueous media and was stable against light and heat. Its fluorescence intensity remained consistent across a wide pH range, making it a promising candidate for biomedical analysis . Understanding these properties is essential for the practical application of quinoline derivatives in various scientific fields.
Aplicaciones Científicas De Investigación
Antibacterial Activities
The synthesis of quinolones containing heterocyclic substituents, such as oxazoles and imidazoles, has shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. This highlights the potential of these compounds in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990). Furthermore, novel 4(3H)-quinazolinones and thiazolidinone motifs have been synthesized and evaluated for their antimicrobial efficacy, demonstrating remarkable potency against various bacterial and fungal strains (Desai, Vaghani, & Shihora, 2013).
Antifungal and Antimicrobial Potency
1,3,4-Oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety have been designed and synthesized, showcasing broad-spectrum fungicidal activities against multiple types of phytopathogenic fungi. These compounds present a promising approach for crop protection due to their effective antimicrobial properties (Shi, Luo, Ding, & Bao, 2020).
Anticancer Activities
Research into the anticancer properties of quinoline derivatives is also prevalent. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including lung, cervical, breast, and osteosarcoma cells. Some compounds exhibited moderate to high levels of antitumor activity, presenting a potential pathway for the development of new anticancer agents (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).
Fluorophores and Optical Properties
The synthesis of 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores demonstrates the utility of fluoroquinolones in developing new materials with interesting optical properties. These compounds have shown promise in solvatochromic experiments and could have applications in non-linear optics and other advanced materials research (Kopchuk, Chepchugov, Starnovskaya, Khasanov, Krinochkin, Santra, Zyryanov, Das, Majee, Rusinov, & Charushin, 2019).
Energy and Environmental Applications
A fluorinated cross-linked anion exchange membrane synthesized from poly(aryl ether oxadiazole)s has shown promising results for applications in alkaline electrolyte membrane fuel cells (AEMFCs). This development points to the versatility of fluorinated compounds in energy and environmental technologies, providing higher conductivity, better mechanical properties, and dimensional stability (Wang, Wang, Li, Xie, & Lv, 2013).
Propiedades
IUPAC Name |
6-fluoro-1-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-12(2)13-4-6-14(7-5-13)20-23-21(27-24-20)17-11-25(3)18-9-8-15(22)10-16(18)19(17)26/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGOIUQCXRGUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

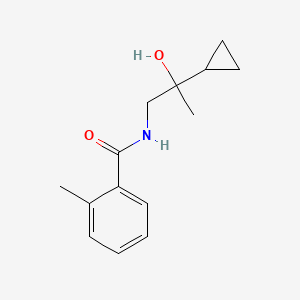
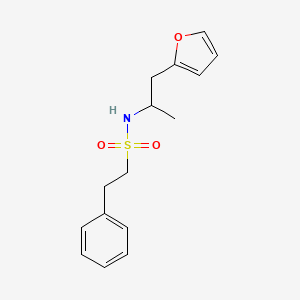
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
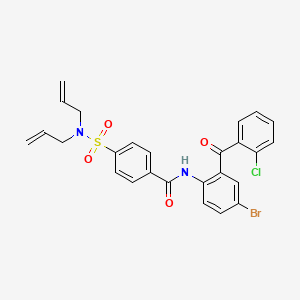
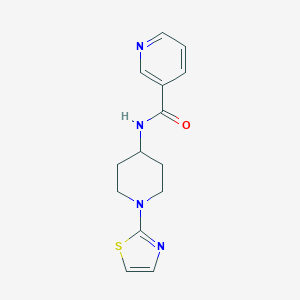
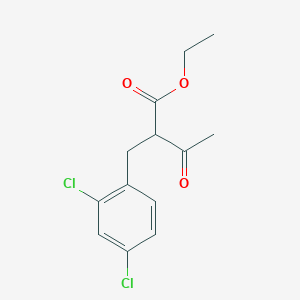
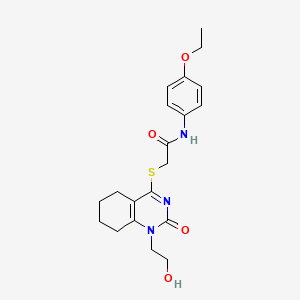
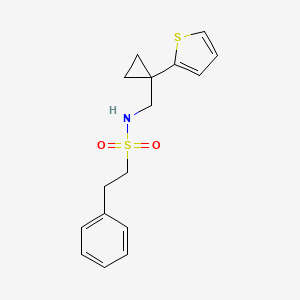

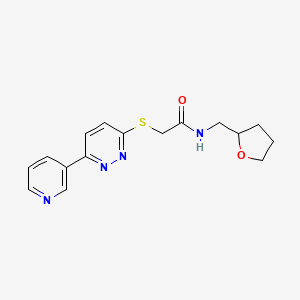
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)
![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)